Thymine

Vue d'ensemble

Description

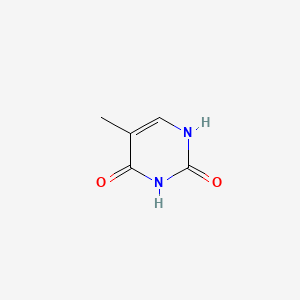

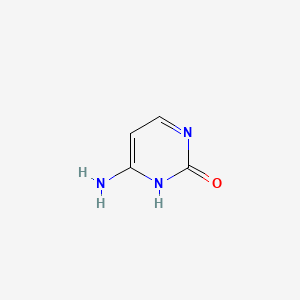

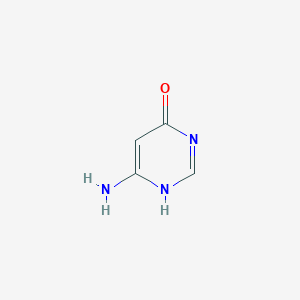

Thymine is one of the four nitrogenous nucleobases that form the basic building blocks of deoxyribonucleic acid (DNA). Also known as 5-methyluracil, thymine (T) is a pyrimidine nucleobase, which pairs with adenine (A), a purine nucleobase .

Synthesis Analysis

The synthesis of thymine has been studied in various contexts. For instance, a study reported the synthesis of a 5-formyl-2′-deoxyuridine (5fU) phosphoramidite and the preparation of oligonucleotides comprising all known, naturally observed eukaryotic thymidine modifications . Another study presented a versatile solid-phase synthesis that readily enables the diversification of thymine-containing nucleoside analogs .Molecular Structure Analysis

Thymine forms a six-member heterocyclic ring and its chemical formula is C5H6N2O2 . A study on a thymine-based molecular structure for designing logic gates and memory devices has been conducted .Chemical Reactions Analysis

Thymine undergoes various chemical reactions. For instance, one study reviewed the reaction of thymine in the one-electron oxidation of duplex DNA . Another source provides detailed thermochemistry data for thymine, including gas phase and condensed phase data .Physical And Chemical Properties Analysis

Thymine has a molecular weight of 126.1133 and its chemical formula is C5H6N2O2 . More detailed properties can be found in various sources .Applications De Recherche Scientifique

DNA Building Block and Base Pairing

Thymine (T) is one of the four nucleotide bases found in DNA. It pairs with adenine (A) via two hydrogen bonds, forming the complementary base pair. This pairing is essential for the double-stranded structure of DNA, which encodes genetic information .

Biomarker for Renal Cell Carcinoma (RCC)

Thymine dimers (TDs) are atypical yet promising biomarkers for RCCs. Researchers have conducted immunohistochemistry (IHC) studies on WT1 antigen and TDs in renal cancers. These findings could aid in early detection and personalized treatment strategies .

UV-Induced DNA Damage and Repair

Ultraviolet (UV) radiation can cause dimerization between adjacent thymine bases within the same DNA strand. This dimerization leads to mutagenesis and potential tumorigenesis. Understanding thymine’s susceptibility to UV damage is crucial for skin cancer prevention .

UV Disinfection Dosimeter

Thymine dimers can serve as a dosimeter for UV disinfection. Researchers have used enzyme-linked immuno-sorbent assays (ELISA) to detect TDs in genomic DNA extracted from microbial populations in pre-disinfection drinking water. Monitoring TDs helps assess UV treatment efficacy .

Mécanisme D'action

Target of Action

Thymine, also known as 5-methyluracil, is one of the four nucleobases in the nucleic acid of DNA . The primary target of thymine is adenine, another nucleobase in DNA . Thymine binds to adenine via two hydrogen bonds, thereby stabilizing the nucleic acid structures .

Mode of Action

Thymine’s mode of action involves forming a base pair with adenine in the DNA structure . This pairing is crucial for the stability of the DNA double helix structure . Thymine, combined with deoxyribose, creates the nucleoside deoxythymidine, which is synonymous with the term thymidine .

Biochemical Pathways

Thymine is involved in the fundamental biochemical pathway of DNA replication. During this process, thymine pairs with adenine, contributing to the formation of the DNA double helix . This pairing is essential for the accurate replication of genetic information during cell division.

Result of Action

The pairing of thymine with adenine in DNA is crucial for the accurate transmission of genetic information during cell division . This ensures the proper functioning of biological processes dependent on DNA replication and gene expression.

Action Environment

The action of thymine is influenced by various environmental factors. For instance, exposure to ultraviolet light can cause two adjacent thymine molecules to form thymine dimers, causing “kinks” in the DNA molecule that inhibit normal function .

Safety and Hazards

Orientations Futures

The future directions of thymine research are vast and varied. For instance, one study discussed the stability, reactivity, and optical response of the protonated base pairs differ with other biologically important adenine–thymine pairs . Another study reported a simple, selective, and cost-effective method for the qualitative and quantitative determination of thymine in a DNA standard and urine samples using gold nanoparticles (AuNPs) as a label-free colorimetric biochemical sensor .

Propriétés

IUPAC Name |

5-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQNBRDOKXIBIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Record name | thymine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Thymine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

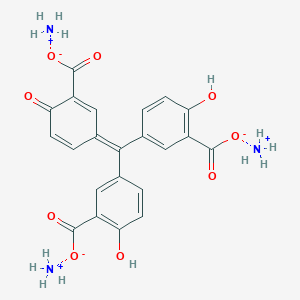

Related CAS |

28806-14-6 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-methyl-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28806-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4052342 | |

| Record name | Thymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid | |

| Record name | Thymine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18016 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Thymine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.82 mg/mL | |

| Record name | Thymine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03462 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thymine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000133 [mmHg] | |

| Record name | Thymine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18016 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Thymine | |

CAS RN |

65-71-4, 2792-47-4 | |

| Record name | Thymine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl-3H thymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002792474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03462 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | thymine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14705 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THYMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR26YLT7LT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thymine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

320 °C | |

| Record name | Thymine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03462 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thymine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

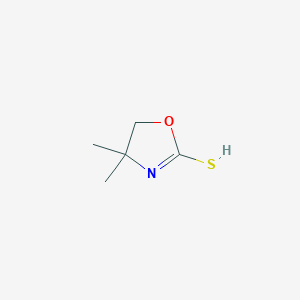

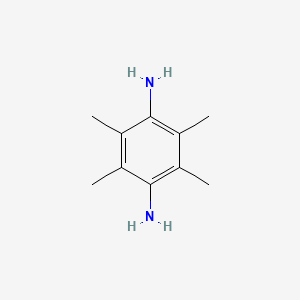

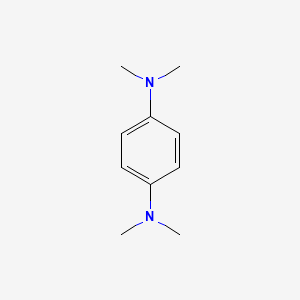

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of thymine?

A1: Thymine's molecular formula is C5H6N2O2, and its molecular weight is 126.11 g/mol.

Q2: How can the presence of thymine be detected in DNA?

A2: Thymine, along with other DNA bases, can be detected and quantified using techniques like capillary gas chromatography with electron capture detection [] or high-performance liquid chromatography with a UV detector []. These methods are often employed to analyze the formation and repair of DNA damage products, such as thymine dimers.

Q3: How does ultraviolet (UV) radiation affect thymine in DNA?

A3: UV radiation can induce the formation of thymine dimers, primarily cyclobutane pyrimidine dimers (TT-CPDs), where two adjacent thymines on the same DNA strand form a covalent bond. [, , ] This type of DNA damage can disrupt DNA replication and transcription, potentially leading to mutations.

Q4: Does the DNA sequence context influence the formation of thymine dimers?

A4: Yes, the rate of TT-CPD formation is influenced by the flanking bases surrounding the thymine-thymine step. Studies have shown that flanking purine bases reduce the formation rate, while flanking cytosine bases enhance it. [] This sequence dependence highlights the role of neighboring base interactions in modulating DNA photochemistry.

Q5: What is “thymineless death” and how does it relate to thymine?

A5: "Thymineless death" refers to the phenomenon where cells lacking the ability to synthesize thymine, such as certain mutants of Escherichia coli and Bacillus subtilis, undergo cell death when deprived of thymine. This occurs due to an imbalance in DNA precursor synthesis and can lead to DNA damage and replication fork stalling. [, , ]

Q6: How do cells repair thymine dimers induced by UV radiation?

A6: Cells have evolved multiple repair mechanisms to cope with UV-induced damage like thymine dimers. These include:

- Photoreactivation: This process utilizes photolyase enzymes to directly reverse the dimerization using visible light energy. [, ]

- Nucleotide excision repair (NER): NER involves a complex pathway where damaged DNA segments, including those containing thymine dimers, are recognized and excised. The resulting gap is then filled in by DNA polymerase and sealed by DNA ligase. [, ]

- Base excision repair (BER): This pathway involves the removal of damaged bases, including thymine glycol, by DNA glycosylases, followed by the replacement of the excised base. []

Q7: How does the repair of thymine dimers influence mutation rates?

A8: The accuracy of DNA repair mechanisms plays a crucial role in determining mutation rates. While photoreactivation is considered highly accurate, errors during NER and other repair processes can lead to mutations. []

Q8: What is the role of dihydrothymine dehydrogenase?

A9: Dihydrothymine dehydrogenase is an enzyme involved in pyrimidine catabolism. It catalyzes the oxidation of dihydrothymine to thymine. Deficiency in this enzyme can lead to elevated levels of uracil and thymine in the body. []

Q9: How can thymine-requiring mutants be used in research?

A10: Thymine-requiring bacterial mutants, like those of Bacillus subtilis, serve as valuable tools for studying DNA synthesis and repair. Researchers can control DNA synthesis by manipulating the availability of thymine in the growth medium. These mutants are also useful for preparing radioactively labeled or density-labeled DNA for transformation experiments. []

Q10: How is computational chemistry used to study thymine and its interactions?

A11: Computational techniques, such as density functional theory (DFT) and molecular dynamics simulations, provide valuable insights into the electronic structure, interactions, and dynamics of thymine. [, , , ] These studies help understand thymine's role in DNA structure, stability, and recognition processes, including base pairing and stacking interactions.

Q11: How do thymine dimers affect the stability of DNA duplexes?

A12: The introduction of a cis-syn thymine dimer into a DNA duplex generally leads to localized destabilization, as evidenced by decreased melting temperatures and altered base pair opening dynamics. [] This destabilization is crucial for the recognition and repair of these lesions by cellular repair machinery.

Q12: Can thymine and its derivatives be used in material science?

A13: Research on incorporating thymine and related molecules into synthetic polymers is emerging. For example, an amphiphilic polymer containing thymine and aza-crown ethers has been synthesized, demonstrating self-assembly into nanospheres in aqueous solutions. This opens up possibilities for developing novel materials with potential applications in nanotechnology and biomedicine. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Amino-[amino(methylsulfanyl)methylidene]azanium;iodide](/img/structure/B7767409.png)

![(3S,4S)-4-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B7767441.png)

![Bicyc-lo[3.3.1]nonane-2,6-dione](/img/structure/B7767468.png)